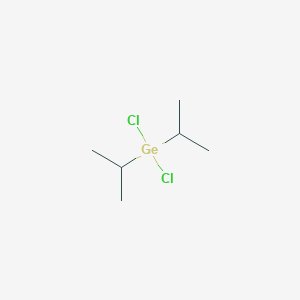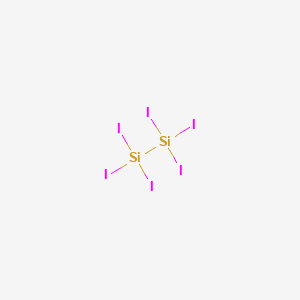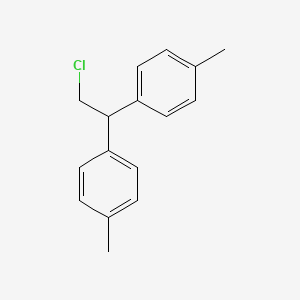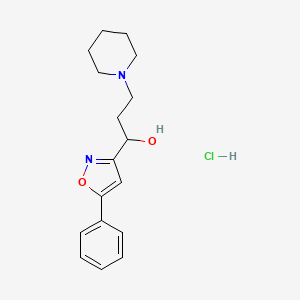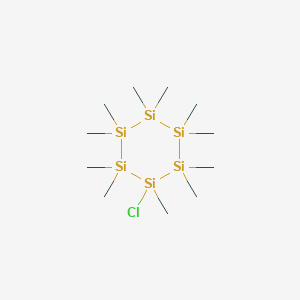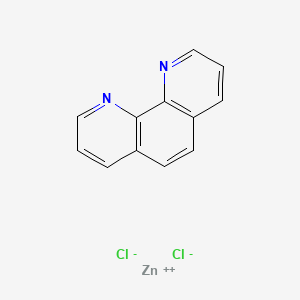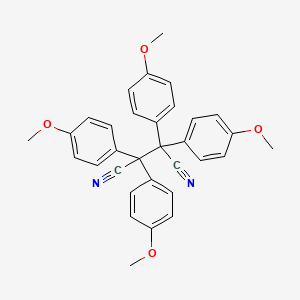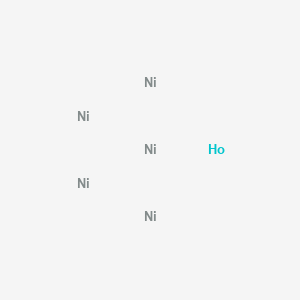
Holmium;nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Holmium-nickel compounds are intermetallic compounds formed between holmium, a rare-earth metal, and nickel, a transition metal. These compounds are known for their unique magnetic and hydrogen storage properties, making them valuable in various technological applications .
Méthodes De Préparation
Holmium-nickel compounds can be synthesized through several methods:
Controlled Potential Electrolysis: This method involves the electrolytic reduction of holmium ions on a nickel electrode in a holmium chloride-containing molten mixture of sodium and potassium chlorides.
Sol-Gel Auto-Combustion: This technique is used to synthesize holmium-doped nickel-cadmium ferrite nanoparticles.
Analyse Des Réactions Chimiques
Holmium-nickel compounds undergo various chemical reactions, including:
Oxidation and Reduction: These compounds can participate in redox reactions, where holmium and nickel can change their oxidation states.
Substitution Reactions: Holmium can be substituted with other elements in the compound, altering its properties.
Electrochemical Reactions: High-temperature electrochemical synthesis can produce holmium-nickel intermetallic compounds under specific conditions, such as electrolysis temperature and cathodic current density.
Applications De Recherche Scientifique
Holmium-nickel compounds have a wide range of scientific research applications:
Magnetic Materials: These compounds are used in the development of permanent magnets with high coercive fields.
Hydrogen Storage: Holmium-nickel compounds are studied for their hydrogen sorption properties, making them potential candidates for hydrogen storage materials.
Catalysis: These compounds exhibit high catalytic activity and are used in various catalytic processes.
Electrodes for Batteries: Holmium-nickel compounds are used as electrodes in nickel-metal hydride (NiMH) batteries.
Photocatalysis: Holmium-doped nickel ferrite nanoparticles have been studied for their photocatalytic properties, particularly in environmental remediation applications.
Mécanisme D'action
The mechanism of action of holmium-nickel compounds involves several molecular targets and pathways:
Photocatalytic Activity: Holmium-doped compounds enhance the photocatalytic activity of materials like g-C3N4 by improving their light absorption and charge transport properties.
Magnetic Properties: The unique electron configuration of holmium contributes to the magnetic properties of holmium-nickel compounds, making them suitable for use in magnetic materials.
Comparaison Avec Des Composés Similaires
Holmium-nickel compounds can be compared with other rare-earth metal-nickel intermetallic compounds, such as:
Dysprosium-Nickel Compounds: Similar to holmium-nickel compounds, dysprosium-nickel compounds exhibit magnetic properties and are used in permanent magnets.
Samarium-Nickel Compounds: These compounds also have magnetic properties and are used in various technological applications.
Gadolinium-Nickel Compounds: Known for their hydrogen storage properties, gadolinium-nickel compounds are similar to holmium-nickel compounds in their applications.
Holmium-nickel compounds stand out due to their unique combination of magnetic and hydrogen storage properties, making them valuable in a wide range of scientific and industrial applications.
Propriétés
Numéro CAS |
12502-06-6 |
|---|---|
Formule moléculaire |
HoNi5 |
Poids moléculaire |
458.40 g/mol |
Nom IUPAC |
holmium;nickel |
InChI |
InChI=1S/Ho.5Ni |
Clé InChI |
RRZYRGKNDPGQSV-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Ni].[Ni].[Ni].[Ni].[Ho] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



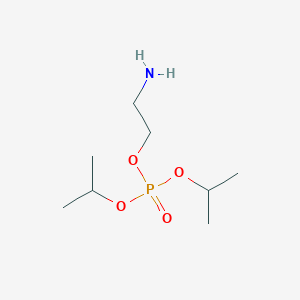
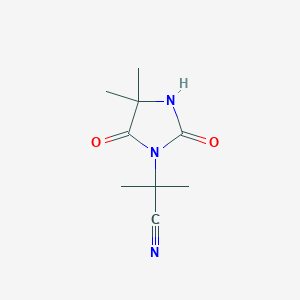


![Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14719903.png)
![Benzene, [1,1-bis(ethylthio)ethyl]-](/img/structure/B14719910.png)
